molecular formula C13H11BCl2O3 B597126 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-68-6

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B597126
CAS No.: 1256355-68-6
M. Wt: 296.938
InChI Key: BQWIUYHNNMRVNM-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,6-dichlorophenylmethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid typically involves the reaction of 3-bromoanisole with 2,6-dichlorobenzyl alcohol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for nucleophilic substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

Scientific Research Applications

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, making it a key component in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the 2,6-dichlorophenylmethoxy group, making it less sterically hindered.

    4-Methoxyphenylboronic Acid: Contains a methoxy group at the para position, affecting its reactivity.

    2,6-Dichlorophenylboronic Acid: Similar in structure but lacks the methoxy group, leading to different electronic properties.

Uniqueness

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is unique due to the presence of both the 2,6-dichlorophenylmethoxy group and the boronic acid group. This combination provides a balance of steric and electronic effects, making it highly effective in Suzuki-Miyaura coupling reactions and other chemical transformations.

Properties

IUPAC Name

[3-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWIUYHNNMRVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655855
Record name {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-68-6
Record name {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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